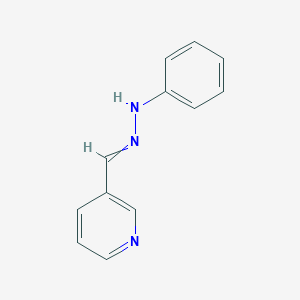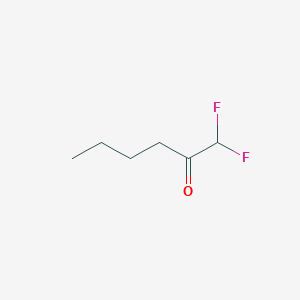
Nickel Iron composite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-nickel alloy, also known as iron alloy, Fe,Ni, is a group of alloys consisting primarily of the elements iron and nickel. These alloys are significant in both natural and industrial contexts. Naturally, iron-nickel alloys are found in meteorites and the cores of telluric planets, including Earth . Industrially, they are used in various applications due to their unique properties, such as high magnetic permeability and resistance to corrosion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron-nickel alloys can be synthesized through various methods, including melting, electrodeposition, and mechanical alloying.
Electrodeposition: This method involves the deposition of iron and nickel from a solution onto a substrate using an electric current.
Mechanical Alloying: This method involves the mechanical mixing of iron and nickel powders, followed by heat treatment to form the alloy.
Industrial Production Methods
Industrially, iron-nickel alloys are produced using pyrometallurgical processes, which involve the high-temperature melting of iron and nickel ores. The molten metals are then mixed and cast into desired shapes . Another method involves the use of sol-gel and co-precipitation techniques to prepare iron-nickel alloy precursors, which are then reduced to form the final alloy .
Analyse Chemischer Reaktionen
Types of Reactions
Iron-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Iron-nickel alloys can oxidize when exposed to oxygen, forming iron and nickel oxides.
Reduction: These alloys can be reduced using hydrogen or carbon monoxide to form pure iron and nickel.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Other metal salts or powders mixed with the iron-nickel alloy.
Major Products Formed
Oxidation: Iron oxide (FeO, Fe2O3) and nickel oxide (NiO).
Reduction: Pure iron and nickel.
Substitution: Alloys such as iron-nickel-chromium or iron-nickel-cobalt.
Wissenschaftliche Forschungsanwendungen
Iron-nickel alloys have a wide range of scientific research applications due to their unique properties.
Wirkmechanismus
The mechanism by which iron-nickel alloys exert their effects is primarily based on their unique magnetic and mechanical properties.
Magnetic Properties: The high magnetic permeability of iron-nickel alloys makes them ideal for use in magnetic storage devices and transformers.
Mechanical Properties: The alloys exhibit high strength and resistance to deformation, making them suitable for structural applications.
Chemical Properties: The surface of iron-nickel alloys provides a complex electron environment that catalyzes various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Iron-nickel alloys are unique compared to other similar compounds due to their specific combination of properties.
Iron-Chromium Alloys: These alloys have higher corrosion resistance but lower magnetic permeability compared to iron-nickel alloys.
Iron-Cobalt Alloys: These alloys exhibit higher magnetic saturation but are more brittle than iron-nickel alloys.
Iron-Manganese Alloys: These alloys are more ductile but have lower strength compared to iron-nickel alloys.
Similar Compounds
- Iron-chromium alloys
- Iron-cobalt alloys
- Iron-manganese alloys
Iron-nickel alloys stand out due to their balanced combination of high strength, magnetic permeability, and corrosion resistance, making them versatile for various applications.
Eigenschaften
CAS-Nummer |
12062-87-2 |
|---|---|
Molekularformel |
FeNi |
Molekulargewicht |
114.54 g/mol |
IUPAC-Name |
iron;nickel |
InChI |
InChI=1S/Fe.Ni |
InChI-Schlüssel |
UGKDIUIOSMUOAW-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B8629968.png)





